
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide is a specialized chemical compound with the molecular formula C18H14D6BrNO and a molecular weight of 352.30 . This compound is primarily used in proteomics research and is known for its stability and solubility in chloroform and dichloromethane .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide involves multiple steps, starting with the preparation of the tetrahydro-3,3-diphenyl-2-furylidene intermediate. This intermediate is then reacted with dimethylamine in the presence of a deuterium source to introduce the deuterium atoms (d6). The final step involves the addition of hydrobromic acid to form the bromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted ammonium salts.
科学的研究の応用
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The deuterium atoms (d6) enhance the stability of the compound, making it a valuable tool in research .
類似化合物との比較
Similar Compounds
Dimethyl-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide: Similar structure but without deuterium atoms.
3,3-Diphenyltetrahydrofuran-2-ylidene (dimethyl)ammonium bromide: Another similar compound with slight structural variations.
Uniqueness
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in proteomics research .
特性
分子式 |
C18H20BrNO |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
(3,3-diphenyloxolan-2-ylidene)-bis(trideuteriomethyl)azanium;bromide |
InChI |
InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1/i1D3,2D3; |
InChIキー |
QJPXLCQSAFQCBD-TXHXQZCNSA-M |
異性体SMILES |
[2H]C([2H])([2H])[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])[2H].[Br-] |
正規SMILES |
C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)

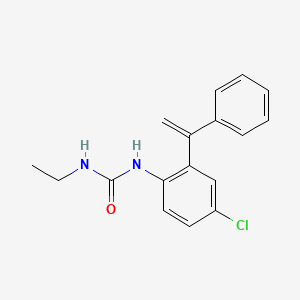
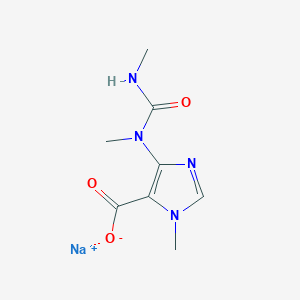

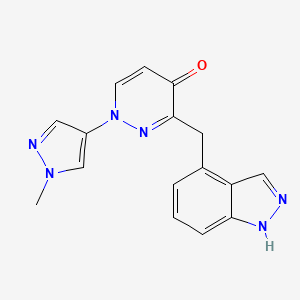

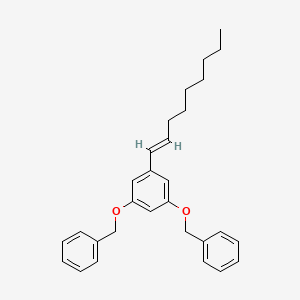
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)


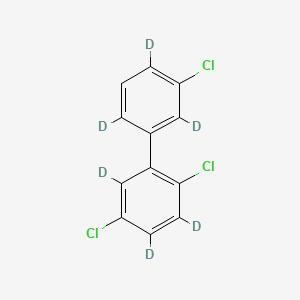
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
